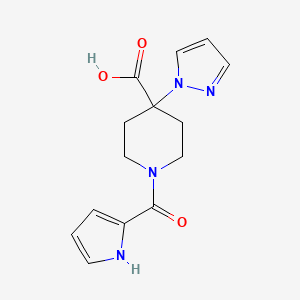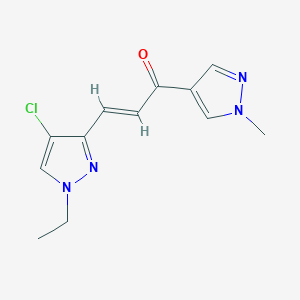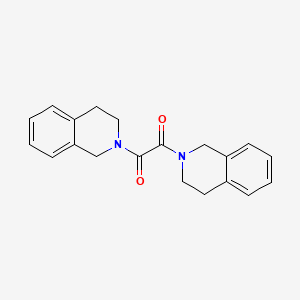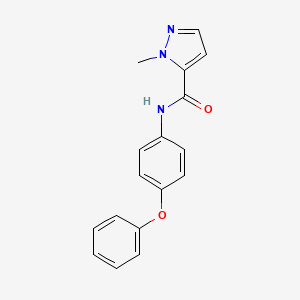![molecular formula C18H23FN4O B5367364 3-[2-(4-fluorophenyl)ethyl]-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidine](/img/structure/B5367364.png)
3-[2-(4-fluorophenyl)ethyl]-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(4-fluorophenyl)ethyl]-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is known for its unique structural properties and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-[2-(4-fluorophenyl)ethyl]-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells and microorganisms. It may also interact with certain receptors in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits antifungal and antibacterial activities against various strains of microorganisms. In addition, it has been shown to have neuroprotective effects and may improve cognitive function in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[2-(4-fluorophenyl)ethyl]-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidine in lab experiments is its unique structural properties, which make it an interesting compound to study. It also exhibits a range of biological activities, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 3-[2-(4-fluorophenyl)ethyl]-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidine. One potential direction is the development of new drugs based on this compound for the treatment of cancer and other diseases. Another direction is the further investigation of its potential use in the treatment of neurological disorders. Additionally, more studies are needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of 3-[2-(4-fluorophenyl)ethyl]-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidine can be achieved through various methods. One of the commonly used methods involves the reaction of piperidine with 4-fluorophenethyl bromide followed by the addition of 4H-1,2,4-triazole-3,5-diamine and acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
3-[2-(4-fluorophenyl)ethyl]-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidine has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit antifungal, antibacterial, and antitumor activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
Propiedades
IUPAC Name |
1-[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-3-(1,2,4-triazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O/c19-17-7-5-15(6-8-17)3-4-16-2-1-10-23(12-16)18(24)9-11-22-13-20-21-14-22/h5-8,13-14,16H,1-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDCCZNKDVGRKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=NN=C2)CCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5367299.png)
![1,5,6-trimethyl-3-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)pyridin-2(1H)-one](/img/structure/B5367303.png)
![3,3,3-trifluoro-2-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}propanamide](/img/structure/B5367304.png)
![((1S)-1-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}butyl)amine](/img/structure/B5367310.png)



![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5367345.png)
![[4-(6'-amino-5'-cyano-3,4'-bipyridin-2'-yl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B5367349.png)
![1-(hydroxymethyl)-4-(4-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5367353.png)

![4-chloro-1-[(4-ethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5367367.png)
![5-{[4-(benzyloxy)-1-piperidinyl]methyl}-N-propyl-2-pyrimidinamine](/img/structure/B5367375.png)
